molecular formula C11H14O4 B131418 3-[(2-Methoxyethoxy)methoxy]benzaldehyde CAS No. 139461-72-6

3-[(2-Methoxyethoxy)methoxy]benzaldehyde

Cat. No.: B131418
CAS No.: 139461-72-6
M. Wt: 210.23 g/mol
InChI Key: VBUZAHLUWZTYIQ-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a benzaldehyde derivative, characterized by the presence of a methoxyethoxy group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the benzaldehyde and the methoxyethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethoxy)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

Scientific Research Applications

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and fragrances.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce desired products. The methoxyethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(2-methoxyethoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-5-6-14-9-15-11-4-2-3-10(7-11)8-12/h2-4,7-8H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUZAHLUWZTYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578014
Record name 3-[(2-Methoxyethoxy)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139461-72-6
Record name 3-[(2-Methoxyethoxy)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydroxyl group of 3-hydroxybenzaldehyde (1.5 g) was protected by use of 2-methoxyethoxymethyl chloride (1.4 g) in accordance with (production process 1), to thereby produce 3-methoxyethoxymethoxybenzaldehyde (2.0 g, yield: 76%). The thus-produced 3-methoxyethoxymethoxybenzaldehyde (1.9 g) and 3,4-dimethoxybenzyl cyanide (1.6 g) were subjected to condensation in accordance with process A of (production process 2), to thereby yield a methoxyethoxymethoxy form (hereinafter will be referred to as an “MEM form”) of the target product. Subsequently, the protective group was removed from the MEM form in accordance with (production process 3), to thereby produce the target product (1.2 g, yield: 48%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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